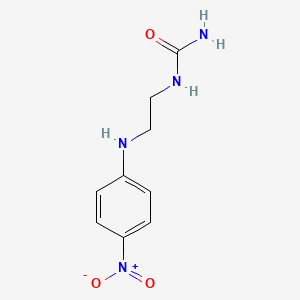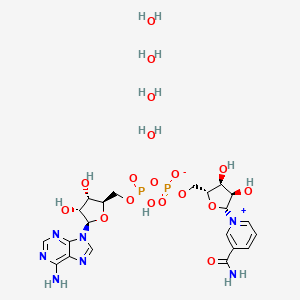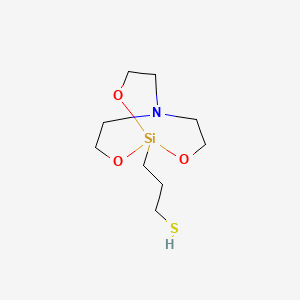
s-Triazine, 4,6-diamino-2-ethoxy-
Overview
Description
S-Triazine, 4,6-diamino-2-ethoxy- is a derivative of the s-Triazine family. s-Triazines are a class of compounds that have been extensively studied due to their wide range of applications, including the production of herbicides and polymer photostabilisers . They also display important biological properties, such as anticancer, antiviral, fungicidal, insecticidal, bactericidal, herbicidal, and antimicrobial activities .
Synthesis Analysis
S-Triazine derivatives can be easily prepared from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) . The synthesis of these derivatives involves sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . Using microwave irradiation can yield the desired products in less time, with good yield and higher purity .Molecular Structure Analysis
Triazine is a six-membered heterocyclic ring compound with three nitrogen atoms replacing carbon-hydrogen units in the benzene ring structure . The s-Triazine core is a useful scaffold for the discovery of novel anticancer drugs . The structure of s-Triazine derivatives can be modified by introducing new substituents, which makes it possible to obtain compounds with broad inhibitory activity on processes such as proliferation .Chemical Reactions Analysis
S-Triazine has a weak base and has much weaker resonance energy than benzene, therefore, nucleophilic substitution is preferred to electrophilic substitution . The s-Triazine derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis
S-Triazine is a six-membered heterocyclic ring compound with three nitrogen atoms replacing carbon-hydrogen units in the benzene ring structure . It has a weak base and has much weaker resonance energy than benzene .Scientific Research Applications
Tyrosine Kinase Inhibition
A novel class of 2-Hydroxy-4,6-diamino-[1,3,5]triazines has demonstrated significant potency as inhibitors of the VEGF-R2 (KDR) tyrosine kinase. These compounds exhibit low nanomolar potency in vitro, showing inhibitory activity in kinase autophosphorylation assays and antiangiogenic activity in aortic ring explant assays, suggesting potential in cancer research and angiogenesis-related diseases (Baindur et al., 2005).
Dendrimeric Complexes and Magnetic Behavior
Research has explored the synthesis and characterization of dendrimeric complexes using 2,4,6-Tris(4-hydroxybenzimino)-1,3,5-triazine derivatives. These complexes have been analyzed for their magnetic properties, contributing to the understanding of molecular magnetism and potential applications in materials science (Uysal & Koç, 2010).
Polycyanurates and Polyamides Synthesis
The synthesis of various polyamides containing s-triazine rings has been reported, highlighting the versatility of s-triazine derivatives in polymer chemistry. These polyamides have been characterized for their thermal stability, showing potential applications in high-performance materials (Patel & Patel, 2006).
Safety and Hazards
Future Directions
S-Triazine derivatives have a wide range of applications and continue to be the subject of considerable research interest. They have potential uses in various fields such as the production of herbicides, polymer photostabilisers, and as anticancer agents . Future research will likely focus on developing new s-Triazine derivatives with improved properties and exploring their potential applications in various fields .
properties
IUPAC Name |
6-ethoxy-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c1-2-11-5-9-3(6)8-4(7)10-5/h2H2,1H3,(H4,6,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZPBJHXLZKTKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182523 | |
| Record name | s-Triazine, 4,6-diamino-2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2827-44-3 | |
| Record name | s-Triazine, 4,6-diamino-2-ethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002827443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Triazine, 4,6-diamino-2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Pyridinecarboxylic acid, 3-[2-(3-chlorophenyl)ethyl]-](/img/structure/B3342589.png)




![[(3R,6S)-7-oxo-6-[[(E,2R,3R,4S,5R)-3,4,5-trihydroxy-2-methoxy-8,8-dimethylnon-6-enoyl]amino]azepan-3-yl] cyclohexanecarboxylate](/img/structure/B3342628.png)






